Cas no 332-07-0 (azobenzene, 4,4'-difluoro-)

azobenzene, 4,4'-difluoro- structure
azobenzene, 4,4'-difluoro- structure
Product name:azobenzene, 4,4'-difluoro-
CAS No:332-07-0
MF:C12H8N2F2
MW:218.20212
CID:917700
PubChem ID:136166

azobenzene, 4,4'-difluoro- Chemical and Physical Properties

Names and Identifiers

    • azobenzene, 4,4'-difluoro-
    • bis(4-fluorophenyl)diazene
    • 4,4'-difluoro
    • AC1N94S2
    • bis(4-fluorophenyl)chlorophosphane
    • bis-(4-fluorophenyl)chlorophosphane
    • BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
    • bis-(4-fluorophenyl)diazene
    • bis-(4-fluoro-phenyl)-diazene
    • bis(4-fluorophenyl)phosphine chloride
    • Bis(4-fluorophenyl)phosphinous chloride
    • chlorobis(4-fluorophenyl)phosphine
    • Phosphinous chloride,bis(p-fluorophenyl)- (8CI)
    • Phosphinous chloride,P,P-bis(4-fluorophenyl)-
    • SCHEMBL5114953
    • G10640
    • 1,2-bis(4-fluorophenyl)diazene
    • 51788-93-3
    • Diazene, bis(4-fluorophenyl)-, (E)-
    • NSC86532
    • 4,4'-Difluorazobenzol
    • NSC-86532
    • YSZC3317
    • 332-07-0
    • (E)-1,2-bis(4-fluorophenyl)diazene
    • (E)-bis(4-fluorophenyl)diazene
    • CS-0166336
    • HS-4518
    • 1,2-bis(4-fluorophenyl)diazene? (Cabozantinib Impurity
    • NSC 86532
    • Inchi: InChI=1S/C12H8F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
    • InChI Key: LPEOJAQIOYPHTK-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)F

Computed Properties

  • Exact Mass: 218.06564
  • Monoisotopic Mass: 218.06555459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 24.7Ų

Experimental Properties

  • PSA: 24.72
  • LogP: 4.38020

azobenzene, 4,4'-difluoro- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Acetonitrile-d3 ,  Water-d2
2.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Deuterium chloride Solvents: Acetonitrile-d3 ,  Water-d2
Reference
The Trapping of Phenyldiazenes in Cycloaddition Reactions
Fehler, Stefanie K.; et al, Angewandte Chemie, 2014, 53(42), 11361-11365

azobenzene, 4,4'-difluoro- Raw materials

azobenzene, 4,4'-difluoro- Preparation Products

azobenzene, 4,4'-difluoro- Related Literature

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